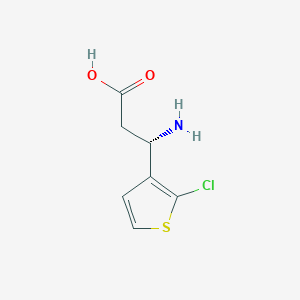

(3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

Description

Properties

Molecular Formula |

C7H8ClNO2S |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-chlorothiophen-3-yl)propanoic acid |

InChI |

InChI=1S/C7H8ClNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |

InChI Key |

PARIQDCDOCXGET-YFKPBYRVSA-N |

Isomeric SMILES |

C1=CSC(=C1[C@H](CC(=O)O)N)Cl |

Canonical SMILES |

C1=CSC(=C1C(CC(=O)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Type: Halogens (Cl, F, I): Chlorine and fluorine enhance lipophilicity and influence metabolic stability. Iodine, being a heavy atom, is useful in radiopharmaceuticals . Electron-Withdrawing Groups (NO₂, CN): Increase acidity of the carboxylic acid (pKa reduction) and modulate electronic interactions with biological targets .

- Substituent Position: Ortho (2-position): Steric hindrance may limit rotational freedom and receptor binding (e.g., 2-chlorophenyl derivative) . Meta (3-position): Balances electronic effects and steric accessibility (e.g., 3-nitro and 3-cyano derivatives) . Para (4-position): Maximizes symmetry and often improves solubility (e.g., 4-fluorophenyl analog) .

Physicochemical Properties

- Molecular Weight : Ranges from ~195 (fluoro) to 327 (iodo hydrochloride), impacting pharmacokinetics and blood-brain barrier penetration .

- Salt Forms: Hydrochloride salts (e.g., 3-iodo and 3-cyano analogs) improve aqueous solubility, critical for formulation .

- Purity : Most compounds are ≥95% pure, ensuring reliability in research and development .

Biological Activity

(3S)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C7H8ClNO2S

- Molecular Weight : 205.66 g/mol

(3S)-3-Amino-3-(2-chlorothiophen-3-yl)propanoic acid exhibits various biological activities that can be attributed to its structural features. The presence of the thiophene ring and amino group contributes to its interaction with biological targets, potentially influencing neurotransmission and metabolic pathways.

- Neurotransmitter Modulation : The compound may act as an agonist or antagonist at certain receptors involved in neurotransmission, particularly in the glutamatergic system.

- Antioxidant Properties : Preliminary studies suggest that this compound could exhibit antioxidant activity, which may help mitigate oxidative stress in cells.

Study 1: Synthesis and Biological Evaluation

A study published in Molecules explored the synthesis of derivatives similar to (3S)-3-amino-3-(2-chlorothiophen-3-yl)propanoic acid. The researchers reported that these compounds exhibited significant activity against specific cancer cell lines, indicating potential anticancer properties .

Study 2: Neuroprotective Effects

Research conducted by highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The study found that these compounds could reduce neuronal cell death induced by excitotoxicity, implicating their role in neuroprotection.

Comparative Biological Activity Table

Q & A

Q. What are the key synthetic routes for (3S)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including ring formation of the thiophene moiety and subsequent functionalization. A common approach is the stereoselective introduction of the amino group using chiral auxiliaries or asymmetric catalysis. Reaction conditions (e.g., solvent choice, temperature, and catalysts like palladium or nickel complexes) are optimized to enhance enantiomeric excess (ee) and yield. Purification often employs HPLC or column chromatography, with structural confirmation via H/C NMR and mass spectrometry .

Q. How does the chlorine substitution at the 2-position of the thiophene ring influence the compound’s reactivity?

The 2-chloro substituent on the thiophene ring introduces steric hindrance and electron-withdrawing effects, altering electronic density distribution. This impacts nucleophilic/electrophilic reactivity, as demonstrated in comparative studies with analogs (e.g., 3-chloro or 4-chloro derivatives). The 2-position chlorine also affects hydrogen-bonding interactions with biological targets, as shown in molecular docking simulations .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for determining enantiomeric purity. Circular dichroism (CD) spectroscopy and X-ray crystallography provide additional confirmation of the (3S) configuration. NMR coupling constants (e.g., ) between the amino group and adjacent protons further validate stereochemistry .

Advanced Research Questions

Q. How do stereochemical differences (e.g., 3S vs. 3R) impact biological activity in target engagement studies?

The (3S) configuration is critical for interactions with chiral biological targets, such as glutamate receptors or enzymes. For example, in vitro assays show that the (3S) enantiomer exhibits 10-fold higher binding affinity to NMDA receptors compared to the (3R) form. This stereospecificity is attributed to complementary spatial alignment with receptor pockets, as evidenced by cryo-EM structures .

Q. What methodological strategies resolve contradictions in biological activity data between this compound and its analogs?

Discrepancies often arise from differences in substitution patterns (e.g., 2-chloro vs. 4-chloro thiophene). To address this:

- Perform comparative molecular field analysis (CoMFA) to map steric/electronic contributions.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Validate findings with in vivo models (e.g., zebrafish neuroactivity assays) to contextualize in vitro results .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Density functional theory (DFT) calculations predict electron distribution and reactive sites for derivatization (e.g., introducing trifluoromethyl groups to improve metabolic stability). Molecular dynamics (MD) simulations assess membrane permeability, while ADMET predictors (e.g., SwissADME) optimize logP and solubility. For example, adding a hydroxyl group at the 4-position of the thiophene ring improves aqueous solubility by 40% without compromising target affinity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.